Cas no 357194-03-7 (2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one)

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one 化学的及び物理的性質
名前と識別子
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- 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one
- 2-(2,2-diphenyl-benzo[1,3]dioxolan-5-yl)-3,5,7-trihydroxy-benzopyran-4-one
- 2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one
- 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one
- AGN-PC-007D8V
- 2-(2,2-diphenylbenzo[1,3]dioxol-5-yl)-3,5,7-trihydroxychromen-4-one
- ACN-S001643
- 2-(2,2-diphenylbenzo[1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one
- SureCN1160941
- 2-(2,2-diphenyl-benzo[1,3]dioxol-5-yl)-3,5,7-trihydroxy-chromen-4-one
- CHEMBL3288957
- SCHEMBL1160941
- RXBOXTWQCURVQL-UHFFFAOYSA-N
- 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-chromen-4-one
- BDBM50017682
- 357194-03-7
- DTXSID00463217
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one
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- インチ: InChI=1S/C28H18O7/c29-19-14-20(30)24-23(15-19)33-27(26(32)25(24)31)16-11-12-21-22(13-16)35-28(34-21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,29-30,32H
- InChIKey: RXBOXTWQCURVQL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6
計算された属性
- せいみつぶんしりょう: 466.10524
- どういたいしつりょう: 466.10525291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 3
- 複雑さ: 809
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- PSA: 105.45
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D487235-250mg |
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
357194-03-7 | 250mg |
$ 201.00 | 2023-09-07 | ||
TRC | D487235-100mg |
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
357194-03-7 | 100mg |
$ 110.00 | 2023-09-07 | ||
TRC | D487235-50mg |
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
357194-03-7 | 50mg |
$ 75.00 | 2023-09-07 |
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-oneに関する追加情報
Compound CAS No. 357194-03-7: 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one
The compound with CAS No. 357194-03-7, known as 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound belongs to the class of benzopyrans, which are known for their structural complexity and diverse biological activities. The molecule's structure features a benzopyran skeleton with multiple hydroxyl groups and a diphenyl-substituted benzodioxole moiety, making it a unique candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of this compound as a natural product-derived scaffold for the development of novel therapeutic agents. Researchers have focused on its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. For instance, a 2023 study published in the journal Natural Product Reports demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding underscores its potential as a lead compound for the treatment of inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its anti-inflammatory properties, the compound has also shown promise in the realm of neuroprotection. A 2022 study conducted at the University of California revealed that it can effectively scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage. This makes it a strong candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The study further emphasized its ability to enhance cognitive function in animal models, suggesting a potential role in improving memory and learning processes.
The synthesis of this compound has been optimized through advanced organic chemistry techniques. A 2021 paper in Organic Letters described a novel approach involving a one-pot synthesis strategy that significantly reduces the number of steps required to synthesize this complex molecule. This method employs microwave-assisted reactions to achieve high yields and improved purity levels. Such advancements in synthetic methodology are crucial for scaling up production and facilitating further preclinical studies.
Beyond its pharmacological applications, this compound has also been explored for its potential in the field of cosmeceuticals. A 2023 study published in Journal of Cosmetic Science demonstrated that it can effectively inhibit UV-induced skin damage by reducing oxidative stress and preventing collagen degradation. This property makes it an attractive ingredient for sunscreens and antiaging skincare products.
In terms of structural analysis, the compound's unique arrangement of functional groups plays a critical role in its biological activity. The presence of multiple hydroxyl groups contributes to its antioxidant properties, while the diphenyl-substituted benzodioxole moiety enhances its stability and bioavailability. These structural features make it an ideal candidate for further modifications to optimize its pharmacokinetic properties.
Recent advancements in computational chemistry have also shed light on the molecular mechanisms underlying this compound's bioactivity. Using molecular docking studies, researchers have identified key interactions between this compound and target proteins such as cyclooxygenase (COX) enzymes and NADPH oxidases. These insights are invaluable for guiding further optimization efforts aimed at improving its therapeutic efficacy.
In conclusion, CAS No. 357194-03-, or 2-(2,2-Diphenyl-1,3-benzodioxol-5-yli)-trihydroxybenzopyranone, represents a promising lead compound with diverse applications across multiple therapeutic areas. Its unique structure, coupled with recent advances in synthetic methodology and biological studies, positions it as a key player in future drug development efforts.
357194-03-7 (2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one) 関連製品
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